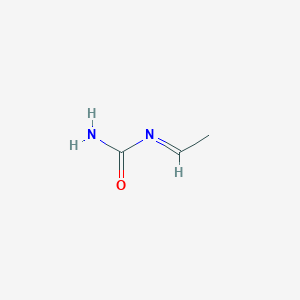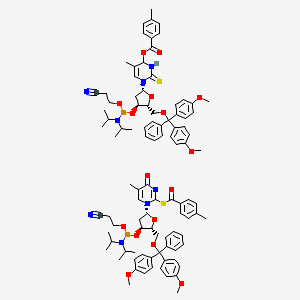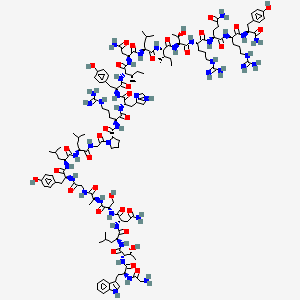
Ethylideneurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ethylideneurea can be synthesized through several methods:
Reaction of Ethylenediamine and Urea: This method involves heating a mixture of ethylenediamine and urea in the presence of a catalyst.
Reaction of Acrylic Acid and N-Hydroxyethyl Ethylene Urea: This method involves heating acrylic acid and N-hydroxyethyl ethylene urea in the presence of a catalyst and a polymerization inhibitor.
Reaction of Ethylenediamine with Phosgene: This method involves the reaction of ethylenediamine with phosgene to produce this compound.
Chemical Reactions Analysis
Ethylideneurea undergoes various chemical reactions, including:
Hydrolysis: this compound can undergo hydrolysis to form ethylenediamine and urea.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Scientific Research Applications
Ethylideneurea has several scientific research applications:
Mechanism of Action
The mechanism of action of ethylideneurea involves its interaction with the enzyme urease. Urease catalyzes the hydrolysis of this compound to form ethylenediamine and urea. This reaction involves the binding of this compound to the active site of urease, followed by the cleavage of the urea moiety .
Comparison with Similar Compounds
Ethylideneurea is similar to other cyclic urea derivatives, such as:
Imidazolidin-2-one: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
2-Oxoimidazolidine: It is used in the production of resins and adhesives.
This compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C3H6N2O |
|---|---|
Molecular Weight |
86.09 g/mol |
IUPAC Name |
(E)-ethylideneurea |
InChI |
InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H3,(H2,4,6)/b5-2+ |
InChI Key |
AWMNXQXKGOSXDN-GORDUTHDSA-N |
Isomeric SMILES |
C/C=N/C(=O)N |
Canonical SMILES |
CC=NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)




![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)

